

# In-Depth Technical Guide to the Thermochemical Properties of *tert*-Butyl Isopropyl Ether

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## Compound of Interest

Compound Name: *tert*-Butyl isopropyl ether

Cat. No.: B127762

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This technical guide provides a comprehensive overview of the core thermochemical properties of ***tert*-Butyl Isopropyl Ether** (TBIE), also known as 2-isopropoxy-2-methylpropane. The information presented herein is intended to support research, development, and safety assessments involving this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.

## Core Thermochemical Properties

The thermochemical properties of ***tert*-Butyl Isopropyl Ether** are crucial for understanding its behavior in various chemical processes, including synthesis, purification, and thermal decomposition. These properties are summarized in the table below.

Property	Value	Units	Notes
Standard Enthalpy of Formation (Liquid, 298.15 K)	-357.7	$\text{kJ}\cdot\text{mol}^{-1}$	Converted from -85.5 kcal/mol[1].
-21.7 ± 1.6	$\text{kJ}\cdot\text{mol}^{-1}$	Determined by reaction calorimetry[2].	
Liquid Heat Capacity (Cp)	$C_p = 1181.5 - 6.7818(T) + 1.2186 \times 10^{-2}(T)^2$	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	Temperature (T) in Kelvin[2].
Boiling Point (at 760 mmHg)	87.6	°C	
Density (at 20°C)	0.77	$\text{g}\cdot\text{cm}^{-3}$	
Apparent Activation Energy of Synthesis	70.3 - 78.4	$\text{kJ}\cdot\text{mol}^{-1}$	For the liquid-phase addition of isopropanol to isobutene[2].

## Synthesis of tert-Butyl Isopropyl Ether

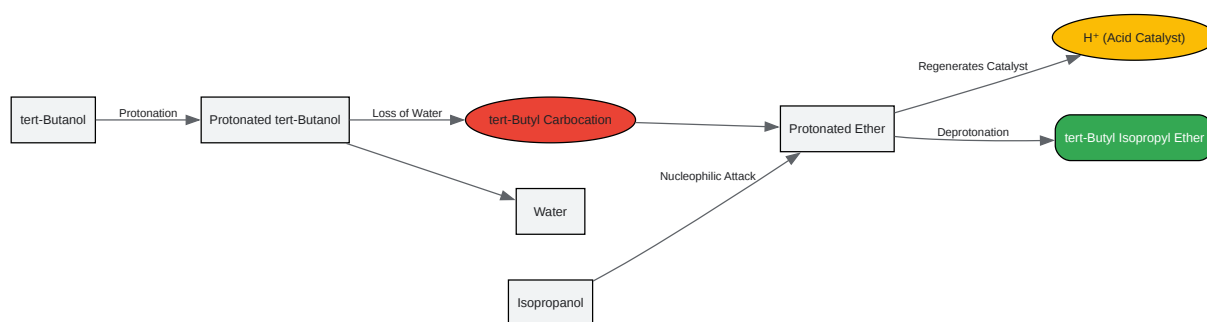
The most common method for synthesizing **tert-Butyl Isopropyl Ether** is the acid-catalyzed etherification of tert-butanol and isopropanol. This reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.

### Experimental Protocol: Acid-Catalyzed Etherification

A typical laboratory-scale synthesis involves the following steps:

- **Reactant Mixture:** tert-Butanol and isopropanol are mixed, often with one alcohol in excess to drive the equilibrium towards the product.
- **Catalyst Addition:** A strong acid catalyst, such as sulfuric acid or a solid acid catalyst (e.g., Amberlyst-15), is added to the alcohol mixture.

- **Reaction Conditions:** The mixture is heated to a moderate temperature, typically near the boiling point of the more volatile alcohol, and stirred continuously. The reaction progress can be monitored by techniques such as gas chromatography (GC).
- **Workup:** Upon completion, the reaction mixture is cooled and neutralized with a weak base (e.g., sodium bicarbonate solution) to quench the acid catalyst.
- **Purification:** The ether is separated from the aqueous layer and unreacted alcohols. This is typically achieved through extraction with a suitable organic solvent, followed by washing with water to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate) and purified by fractional distillation.



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**Caption:** Acid-catalyzed synthesis of **tert-Butyl Isopropyl Ether**.

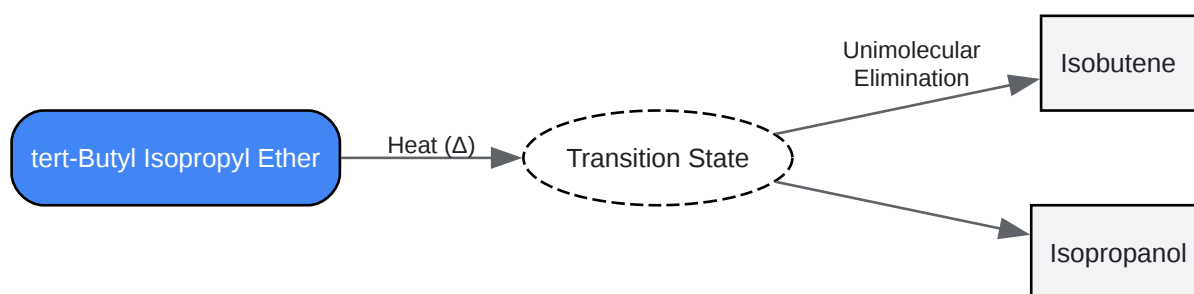
## Thermal Decomposition of **tert-Butyl Isopropyl Ether**

The thermal decomposition of **tert-Butyl Isopropyl Ether** is believed to proceed through a unimolecular elimination reaction, analogous to other **tert-butyl ethers**[3][4]. This process yields isobutene and isopropanol as the primary products. While a specific study by Daly and Steele in 1972 investigated this decomposition, the detailed kinetic parameters from this study are not readily available in the public domain. For comparison, the thermal decomposition of **t-butyl methyl ether** follows first-order kinetics[4].

## Experimental Protocol: Gas-Phase Thermal Decomposition Kinetics

The study of gas-phase thermal decomposition kinetics typically involves the following experimental setup:

- **Flow Reactor:** A high-temperature flow reactor, often made of quartz, is used to carry out the decomposition at well-defined temperatures and pressures.
- **Carrier Gas:** An inert carrier gas, such as nitrogen or argon, is used to transport the vaporized ether through the reactor.
- **Temperature and Pressure Control:** The reactor is placed in a furnace with precise temperature control. The pressure within the system is controlled and monitored.
- **Reactant Introduction:** A known concentration of **tert-Butyl Isopropyl Ether** is introduced into the carrier gas stream. This can be achieved by passing the carrier gas through a temperature-controlled saturator containing the liquid ether.
- **Product Analysis:** The gas mixture exiting the reactor is rapidly cooled to quench the reaction and then analyzed. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are used to identify and quantify the reactants and products.
- **Data Analysis:** By varying the reaction temperature and residence time in the reactor, the rate constants for the decomposition can be determined. These rate constants are then used to calculate the Arrhenius parameters (pre-exponential factor and activation energy).



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**Caption:** Thermal decomposition pathway of **tert-Butyl Isopropyl Ether**.

# Experimental Methodologies for Thermochemical Data Determination

## Reaction Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of **tert-Butyl Isopropyl Ether** was determined using reaction calorimetry[2]. The general protocol for such an experiment is as follows:

- **Calorimeter Setup:** A reaction calorimeter, which is a well-insulated vessel equipped with a stirrer, a temperature probe, and a means for adding reactants, is used. The calorimeter is calibrated to determine its heat capacity.
- **Reactant Loading:** A known amount of one of the reactants (e.g., isobutene) is charged into the calorimeter. The second reactant (e.g., isopropanol) and the catalyst are placed in a dosing unit.
- **Temperature Equilibration:** The calorimeter and its contents are brought to a constant, known temperature.
- **Reaction Initiation:** The second reactant and catalyst are added to the calorimeter to initiate the reaction.
- **Temperature Monitoring:** The temperature of the reaction mixture is monitored over time. The heat released or absorbed by the reaction causes a change in temperature.
- **Calculation of Enthalpy of Reaction:** From the temperature change, the mass of the reactants, and the heat capacity of the calorimeter and its contents, the enthalpy of the reaction can be calculated.
- **Calculation of Enthalpy of Formation:** Using Hess's Law, the standard enthalpy of formation of the product can be calculated from the experimentally determined enthalpy of reaction and the known standard enthalpies of formation of the reactants.

## Combustion Calorimetry

While not specifically reported for **tert-Butyl Isopropyl Ether** in the searched literature, combustion calorimetry is a common method for determining the enthalpy of formation of

organic compounds. The general procedure is as follows:

- **Sample Preparation:** A precisely weighed sample of the liquid ether is encapsulated in a container of known mass and heat of combustion (e.g., a gelatin capsule).
- **Bomb Preparation:** The sample is placed in a platinum crucible inside a high-pressure vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Assembly:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.
- **Ignition:** The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
- **Temperature Measurement:** The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion to determine the temperature rise.
- **Data Analysis:** The heat released by the combustion of the sample is calculated from the temperature rise and the total heat capacity of the calorimeter system (which is determined by a separate calibration experiment, often using benzoic acid). After correcting for the heat released by the combustion of the capsule and the fuse wire, the standard internal energy of combustion is determined. This is then converted to the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated using the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

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